molecular formula C23H19FN2S B2970354 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-43-2

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2970354
CAS RN: 439096-43-2
M. Wt: 374.48
InChI Key: BAVBRWWKACSUOM-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C23H19FN2S and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications

Kinetic Investigation and Hydrolysis

Research on compounds closely related to 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, such as aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, has explored their kinetic behavior and hydrolysis mechanisms in various solutions. These studies provide insights into their stability and reactivity, crucial for designing drugs and chemical materials with desired properties (Dong et al., 2001).

Synthesis and Chemical Transformations

Significant research has been conducted on synthesizing and transforming derivatives of the compound , leading to the creation of novel chemical entities. For instance, the synthesis of 2-Fluoro-4,5-dihydropyrroles through reactions involving difluorocarbene highlights the compound's versatility in organic synthesis and its potential for creating new molecules with varied biological activities (Novikov et al., 2005).

High-Temperature Proton Exchange Membranes

In the field of materials science, derivatives of this compound have been investigated for their potential in creating high-temperature proton exchange membranes for fuel cell applications. This research is crucial for developing more efficient and durable materials for energy conversion and storage (Seo et al., 2013).

Molecular Solids and Magnetic Properties

Research has also extended into the creation of molecular solids based on derivatives of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, exploring their structural characteristics and magnetic properties. Such studies contribute to our understanding of molecular interactions and can lead to the development of new materials with specific magnetic behaviors (Ni et al., 2005).

Proton Exchange Membranes for Fuel Cells

Derivatives have also been studied for their application in proton exchange membranes (PEMs) for fuel cell technology. This research aims to improve the performance and efficiency of fuel cells, which are pivotal for renewable energy technologies (Kim et al., 2009).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVBRWWKACSUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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